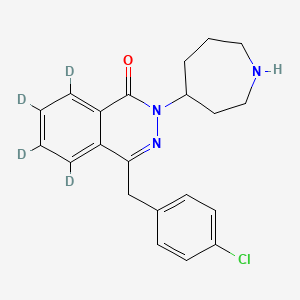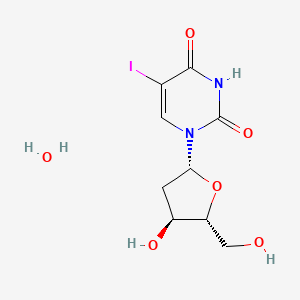
Antiproliferative agent-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiproliferative agent-14 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has garnered significant attention due to its potential applications in cancer therapy. It is part of a broader class of antiproliferative agents that are designed to target and disrupt the growth and replication of malignant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-14 typically involves a series of organic reactions. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction results in the formation of bis-spiroisatino β-lactams, which are key intermediates in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative agent-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Antiproliferative agent-14 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of antiproliferative agent-14 involves its interaction with cellular DNA. The compound binds to DNA, causing structural distortions that inhibit transcription and replication. This leads to the induction of apoptosis, or programmed cell death, in cancer cells. The molecular targets of this compound include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Antiproliferative agent-14 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Bis-isatin Schiff bases: These compounds also exhibit antiproliferative activity but may have different molecular targets and mechanisms of action.
Gold(I/III)-phosphine complexes: These compounds are known for their potent antiproliferative effects and unique mechanisms involving the disruption of redox homeostasis and induction of apoptosis.
Mycophenolic acid-hydroxamic acid and suberoylanilide hydroxamic acid analogs: These compounds exhibit antiproliferative activity and are used as differentiation inducers.
This compound stands out due to its specific interaction with DNA and its potential for use in targeted cancer therapies.
Properties
Molecular Formula |
C21H18FN3O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[6-fluoro-3-[(4-methoxyphenyl)methylamino]imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C21H18FN3O2/c1-27-16-9-6-14(7-10-16)12-23-21-20(17-4-2-3-5-18(17)26)24-19-11-8-15(22)13-25(19)21/h2-11,13,23,26H,12H2,1H3 |
InChI Key |
QBNMSKFVSPKNSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C3N2C=C(C=C3)F)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


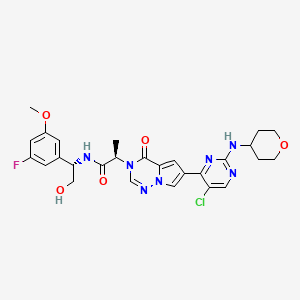
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)

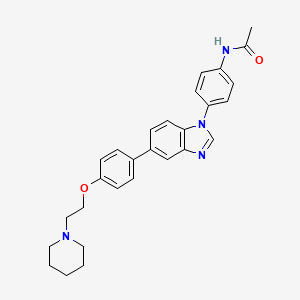
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
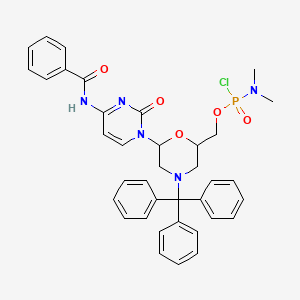


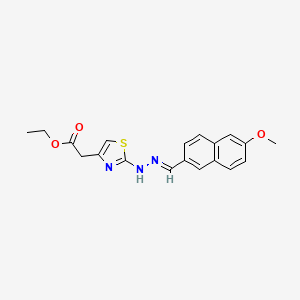
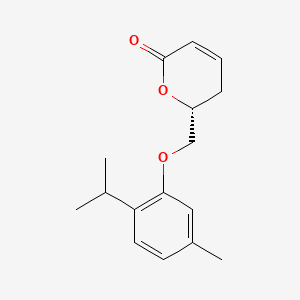

![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)
